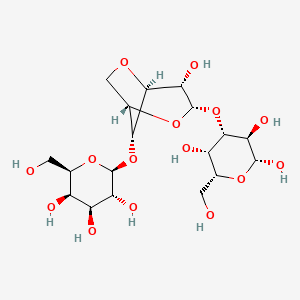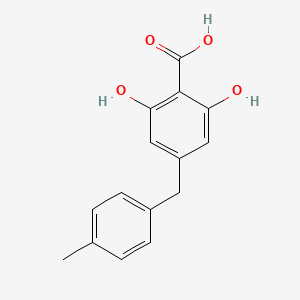
gamma-Resorcylic acid, 4-(p-methylbenzyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It consists of 14 hydrogen atoms, 15 carbon atoms, and 4 oxygen atoms . This compound is a derivative of gamma-resorcylic acid, which is a type of dihydroxybenzoic acid.
Méthodes De Préparation
The preparation of gamma-Resorcylic acid, 4-(p-methylbenzyl)-, involves synthetic routes that typically include the carboxylation of resorcinol. One common method is the Kolbe-Schmitt reaction, which involves the carboxylation of resorcinol at high pressure and high temperature . This reaction can be catalyzed by various decarboxylases, such as the gamma-resorcylic acid decarboxylase from Rhizobium radiobacter . Industrial production methods often utilize recombinant Escherichia coli cells expressing specific decarboxylase genes to achieve regioselective carboxylation .
Analyse Des Réactions Chimiques
Gamma-Resorcylic acid, 4-(p-methylbenzyl)-, undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound can be oxidized to form corresponding quinones or reduced to form hydroquinones. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve electrophilic aromatic substitution, where the hydroxyl groups on the benzene ring can be substituted with other functional groups . Major products formed from these reactions include various substituted benzoic acids and their derivatives.
Applications De Recherche Scientifique
Gamma-Resorcylic acid, 4-(p-methylbenzyl)-, has several scientific research applications. It is used as an intermediate in the production of medicines, herbicides, and industrial chemicals . In biology and medicine, it is studied for its potential antibacterial, antifouling, and antimalarial activities . The compound is also used in the synthesis of resorcylic acid lactones, which have shown promise as kinase inhibitors and HSP90 inhibitors . These properties make it a valuable compound for drug development and other biomedical research.
Mécanisme D'action
The mechanism of action of gamma-Resorcylic acid, 4-(p-methylbenzyl)-, involves its interaction with specific molecular targets and pathways. The compound is known to undergo reversible decarboxylation and carboxylation reactions catalyzed by gamma-resorcylic acid decarboxylase . This enzyme catalyzes the conversion of resorcinol to gamma-resorcylic acid without the formation of by-products . The enzyme’s activity is not affected by the presence of oxygen and does not require cofactors, making it efficient for practical applications .
Comparaison Avec Des Composés Similaires
Gamma-Resorcylic acid, 4-(p-methylbenzyl)-, can be compared with other similar compounds such as alpha-resorcylic acid and beta-resorcylic acid. These compounds differ in the position of the hydroxyl groups on the benzene ring. While gamma-resorcylic acid has hydroxyl groups at the 2,6-positions, alpha-resorcylic acid has them at the 2,4-positions, and beta-resorcylic acid has them at the 2,5-positions . The unique positioning of the hydroxyl groups in gamma-resorcylic acid, 4-(p-methylbenzyl)-, contributes to its distinct chemical properties and reactivity .
Propriétés
Numéro CAS |
92549-70-7 |
|---|---|
Formule moléculaire |
C15H14O4 |
Poids moléculaire |
258.27 g/mol |
Nom IUPAC |
2,6-dihydroxy-4-[(4-methylphenyl)methyl]benzoic acid |
InChI |
InChI=1S/C15H14O4/c1-9-2-4-10(5-3-9)6-11-7-12(16)14(15(18)19)13(17)8-11/h2-5,7-8,16-17H,6H2,1H3,(H,18,19) |
Clé InChI |
QULOOOAMYKMCTN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)CC2=CC(=C(C(=C2)O)C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,6-Bis[(4-aminophenyl)methylidene]-3-methylcyclohexan-1-one;dihydrochloride](/img/structure/B13785268.png)
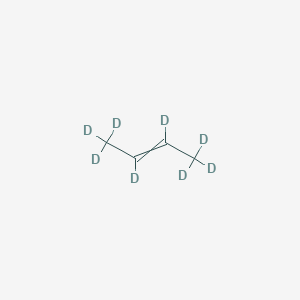
![3,3-Dimethyl-1,4-diazabicyclo[2.2.1]heptane-2,7-dione](/img/structure/B13785279.png)
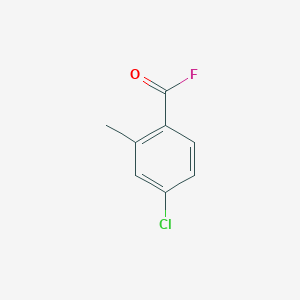
![2,2'-[[3-Chloro-4-[(4-nitrophenyl)azo]phenyl]imino]bisethyl diacetate](/img/structure/B13785292.png)
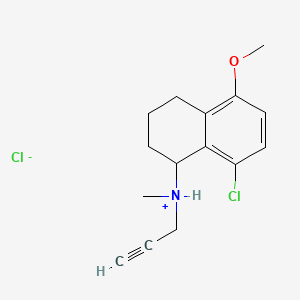
![2-[4-(Morpholin-4-yl)phenyl]-1,3-benzothiazole](/img/structure/B13785311.png)
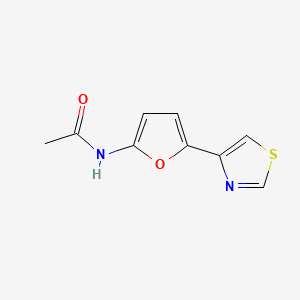
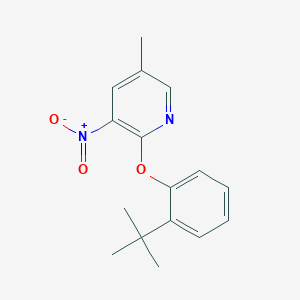
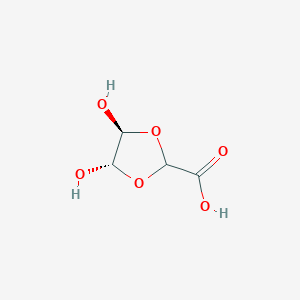


![[[[[(Aminophenyl)methyl]phenyl]amino]methyl]phenol](/img/structure/B13785352.png)
